
trans-Latanoprost Acid
Übersicht
Beschreibung
trans-Latanoprost Acid: is a biologically active metabolite of Latanoprost, a prostaglandin F2 alpha analog. It is primarily used in the treatment of glaucoma and ocular hypertension by reducing intraocular pressure. The compound works by increasing the outflow of aqueous humor through the uveoscleral pathway, thus lowering intraocular pressure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-Latanoprost Acid is synthesized through the alkaline hydrolysis of Latanoprost. The process involves the conversion of Latanoprost into its active acid form using an alkaline medium. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature conditions to ensure the complete conversion of the ester to the acid form .
Industrial Production Methods: In industrial settings, the preparation of this compound involves advanced chromatographic techniques to achieve high purity levels. Gravity chromatography is often employed to separate and purify the compound, ensuring a purity level of over 95% .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Latanoprost Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique biological activities .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
trans-Latanoprost Acid has multiple applications across various scientific disciplines:
Chemistry
- Reference Compound : It serves as a reference compound in studies focused on prostaglandin analogs and their derivatives, aiding in the development of new therapeutic agents.
Biology
- Cellular Signaling : The compound is investigated for its role in cellular signaling pathways, particularly those involved in inflammation and neuroprotection.
- Cell Viability Studies : In vitro studies indicate that at low concentrations (0.1 μM), it promotes cell viability and neurite outgrowth, while higher concentrations may induce apoptosis.
Medicine
- Therapeutic Use : The primary application remains in ophthalmology for treating glaucoma and ocular hypertension. Its efficacy has been demonstrated in numerous clinical trials showing significant reductions in IOP .
- Neuroprotective Effects : Emerging research suggests potential neuroprotective benefits beyond IOP control, indicating a slower progression of visual field loss in glaucoma patients treated with Latanoprost compared to other therapies .
Industry
- Ophthalmic Formulations : The compound is utilized in developing new drug delivery systems and formulations for ocular use, enhancing patient compliance due to its once-daily dosing regimen .
A summary of biological activities associated with this compound is presented below:
Activity Type | Observations | Concentration Range |
---|---|---|
IOP Reduction | Significant decrease in IOP | 0.01% - 0.05% |
Cell Viability | Increased viability; promotes neurite outgrowth | 0.1 μM |
Apoptosis | Induced at higher concentrations | >0.1 μM |
Neuroprotection | Reduced lactate accumulation | 0.01 - 0.1 μM |
COX-2 Activity | Inhibition observed | 0.001 - 0.1 μM |
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Ocular Hypertension
A patient with refractory ocular hypertension was treated with Latanoprost after failing multiple therapies. The patient experienced a significant reduction in IOP from 30 mmHg to 15 mmHg within four weeks, demonstrating the compound's effectiveness.
Case Study 2: Neuroprotection in Glaucoma
A longitudinal study involving patients with glaucoma indicated that those treated with Latanoprost exhibited a slower progression of visual field loss compared to those on alternative therapies, suggesting potential neuroprotective benefits beyond mere IOP control.
Wirkmechanismus
trans-Latanoprost Acid exerts its effects by binding to the prostaglandin F receptor in the ciliary muscle of the eye. This binding leads to the remodeling of the extracellular matrix, which increases the outflow of aqueous humor through the uveoscleral pathway. The overall effect is a reduction in intraocular pressure, which is beneficial in the treatment of glaucoma and ocular hypertension .
Vergleich Mit ähnlichen Verbindungen
Latanoprostene Bunod: A nitric oxide-donating prostaglandin analog that also increases aqueous outflow.
Travoprost: Another prostaglandin analog used to reduce intraocular pressure.
Bimatoprost: A prostamide analog with similar applications in glaucoma treatment.
Uniqueness: trans-Latanoprost Acid is unique in its high selectivity for the prostaglandin F receptor, which contributes to its efficacy and safety profile. Unlike some other compounds, it has minimal systemic side effects and can be administered once daily .
Biologische Aktivität
trans-Latanoprost Acid (LA) is a potent prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. Its biological activity encompasses various mechanisms, including intraocular pressure (IOP) reduction, neuroprotection, and modulation of cellular signaling pathways. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.
This compound primarily acts as an agonist at the FP prostanoid receptor , leading to increased uveoscleral outflow of aqueous humor, which effectively lowers IOP. Studies have shown that LA enhances the activity of matrix metalloproteinase-9 (MMP-9), which plays a crucial role in extracellular matrix remodeling, thereby facilitating aqueous humor drainage .
In Vitro Studies
In vitro studies have demonstrated several key biological activities of this compound:
- Cell Viability and Apoptosis : At concentrations of 0.1 μM, LA significantly increases cell viability and promotes neurite outgrowth in human retinal cells. Conversely, higher concentrations can induce apoptosis in certain cell types, highlighting a concentration-dependent effect .
- Neuroprotective Effects : Latanoprost exhibits neuroprotective properties against ischemia-induced damage in retinal cells. It reduces lactate accumulation and LDH release during hypoxic conditions, suggesting its potential role in preventing neuronal cell death .
- Cytokine Modulation : LA has been shown to influence cyclooxygenase (COX-2) activity and nitric oxide synthase levels, which are critical in inflammatory responses and neuroprotection .
In Vivo Studies
In vivo experiments further elucidate the pharmacological effects of this compound:
- IOP Reduction : Topical administration of LA has been confirmed to lower IOP effectively in various animal models, including rabbits and dogs. The efficacy is often compared favorably against other glaucoma treatments .
- Ocular Safety : Clinical studies indicate that LA is well-tolerated with minimal adverse effects when administered topically. Long-term studies have shown no significant toxicity or carcinogenic potential associated with its use .
Comparative Efficacy
A meta-analysis comparing the efficacy of various prostaglandin analogs found that while latanoprost is effective, newer agents like bimatoprost may offer enhanced responsiveness. However, latanoprost remains a first-line treatment due to its established safety profile and efficacy in IOP reduction .
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study on Ocular Hypertension : A patient with refractory ocular hypertension was treated with latanoprost after failing multiple therapies. The patient experienced a significant reduction in IOP from 30 mmHg to 15 mmHg within four weeks, demonstrating the compound's effectiveness .
- Neuroprotection in Glaucoma : A longitudinal study involving patients with glaucoma showed that those treated with latanoprost exhibited slower progression of visual field loss compared to those on alternative therapies, suggesting potential neuroprotective benefits beyond IOP control .
Summary Table of Biological Activities
Activity Type | Observations | Concentration Range |
---|---|---|
IOP Reduction | Significant decrease in IOP | 0.01% - 0.05% |
Cell Viability | Increased viability; promotes neurite outgrowth | 0.1 μM |
Apoptosis | Induced at higher concentrations | >0.1 μM |
Neuroprotection | Reduced lactate accumulation | 0.01 - 0.1 μM |
COX-2 Activity | Inhibition observed | 0.001 - 0.1 μM |
Eigenschaften
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18-,19+,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFPERDNWXAGS-MIDWJBHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.